molecular formula C15H22N4O3 B13754423 8-((3-Methylcyclohexyl)oxy)caffeine CAS No. 73747-36-1

8-((3-Methylcyclohexyl)oxy)caffeine

Cat. No.: B13754423
CAS No.: 73747-36-1
M. Wt: 306.36 g/mol
InChI Key: IIVPOHXPTVEOOE-UHFFFAOYSA-N
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Description

8-((3-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant. This compound is characterized by the substitution of a 3-methylcyclohexyl group at the 8th position of the caffeine molecule. It has a molecular formula of C15H22N4O3 and a molecular weight of 306.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-Methylcyclohexyl)oxy)caffeine typically involves the reaction of caffeine with 3-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-((3-Methylcyclohexyl)oxy)caffeine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

8-((3-Methylcyclohexyl)oxy)caffeine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-((3-Methylcyclohexyl)oxy)caffeine is similar to that of caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. The compound also increases the release of neurotransmitters such as dopamine and norepinephrine, further enhancing its stimulant effects .

Comparison with Similar Compounds

    8-Cycloheptyloxy caffeine: Another derivative of caffeine with a cycloheptyl group at the 8th position.

    1,3,7-Trimethyluric acid:

Comparison: 8-((3-Methylcyclohexyl)oxy)caffeine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and biological properties. Compared to 8-cycloheptyloxy caffeine, it has a different cycloalkyl group, leading to variations in its chemical reactivity and biological activity. Compared to 1,3,7-trimethyluric acid, it retains the stimulant properties of caffeine but with potential differences in metabolism and pharmacokinetics .

Properties

CAS No.

73747-36-1

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3

InChI Key

IIVPOHXPTVEOOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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